2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
Overview
Description
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol This compound is characterized by the presence of two piperidine groups attached to a benzene ring substituted with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is typically synthesized through a Mannich reaction, which involves the condensation of hydroquinone, formaldehyde, and piperidine. The reaction conditions generally include:
Hydroquinone: Acts as the phenolic substrate.
Formaldehyde: Serves as the carbonyl compound.
Piperidine: Functions as the amine component.
The reaction is carried out under acidic conditions to facilitate the formation of the Mannich base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains the cornerstone for its synthesis. Industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine groups.
Substitution: The piperidine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various amines or nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through:
Hydrogen Bonding: The hydroxyl groups form hydrogen bonds with target molecules, influencing their activity.
Electrostatic Interactions: The piperidine groups interact with negatively charged sites on target molecules.
Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol can be compared with other similar compounds, such as:
2,3-Dimethyl-5,6-bis(piperidin-1-ylmethyl)benzene-1,4-diol: Similar structure but with additional methyl groups.
2,5-Bis(morpholin-4-ylmethyl)benzene-1,4-diol: Similar structure but with morpholine groups instead of piperidine.
Properties
IUPAC Name |
2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-17-12-16(14-20-9-5-2-6-10-20)18(22)11-15(17)13-19-7-3-1-4-8-19/h11-12,21-22H,1-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSODXNPVIELMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279682 | |
Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-68-0 | |
Record name | NSC13714 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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